3-Methyl-2-butanethiol
Overview
Description
3-Methyl-2-butanethiol is a chemical compound that has been studied for its various properties and potential applications. While the provided papers do not directly discuss 3-Methyl-2-butanethiol, they do provide insights into related compounds and their behaviors, which can be informative for understanding the characteristics of 3-Methyl-2-butanethiol.
Synthesis Analysis
The synthesis of related compounds, such as those derived from 2,3-butanediol, has been explored in the context of renewable energy and chemical production. For instance, 2,3-butanediol can be dehydrated to form complex mixtures with potential applications as fuel additives and industrial solvents . Biotechnological production of 2,3-butanediol from biomass suggests a pathway that could potentially be adapted for the synthesis of 3-Methyl-2-butanethiol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-butanethiol can be inferred from studies on similar compounds. For example, the conformational behavior of 2-butanethiol has been examined, revealing that it exists in multiple rotational conformations . This suggests that 3-Methyl-2-butanethiol may also exhibit conformational isomerism, which could affect its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactivity of thiol compounds is often characterized by their ability to undergo oxidation and form disulfides. Although the provided papers do not specifically address the reactions of 3-Methyl-2-butanethiol, the synthesis and structural analysis of related thiol-containing compounds, such as 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, provide insights into the types of reactions that 3-Methyl-2-butanethiol might participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-butanethiol can be partially understood through the study of similar molecules. For instance, the thermodynamic properties of 2-butanethiol have been extensively studied, providing data on heat capacity, phase transitions, and thermodynamic functions . The vibrational spectra of 3-methyl 2-butanethiol have been recorded, indicating the presence of different rotameric configurations and providing a basis for the assignment of vibrational frequencies .
Scientific Research Applications
Application in Modified Vegetable Oils
Butanethiol has been utilized in a unique process involving the ultraviolet-initiated thiol-ene reaction with canola and corn oils. This process leads to the production of sulfide-modified vegetable oils (SMVO). The reaction conditions have been optimized to achieve high yields and conversion rates, with canola and corn oils showing similar efficacy despite their structural differences. The resulting SMVO products have been extensively characterized using various spectroscopic methods (Bantchev et al., 2009).
Role in Blackcurrant Aroma
4-Methoxy-2-methyl-2-butanethiol, a variant of butanethiol, contributes significantly to the aroma of blackcurrant berries. Its presence has been confirmed in various blackcurrant cultivars using advanced chromatographic techniques. This compound's concentration and resultant odor activity values indicate its crucial role in defining blackcurrant's distinct aroma profile (Jung et al., 2016).
Advancement in Biofuel Production
Butanethiol derivatives are being explored in the biological production of 2,3-butanediol, an important component for various chemical feedstocks and liquid fuels. The conversion of 2,3-butanediol to methyl ethyl ketone for use as a liquid fuel additive highlights its potential in sustainable fuel production. This research includes genetic enhancements for more efficient production and exploration of fermentation conditions for optimal yield (Syu, 2001).
Application in Chemical Synthesis
Butanethiol has been studied for its addition reactions to various chemical compounds. One example includes its addition to alkyl 3-furyl-3-(diethoxyphosphoryl)acrylates, demonstrating its versatility in chemical synthesis and its potential in producing diverse chemical compounds (Pevzner, 2017).
Role in Flavor and Aroma Chemistry
The transformation of isobutanethiol and its interaction with other compounds in food and beverage products has been studied, highlighting its influence in flavor and aroma chemistry. This research provides insights into the compositional changes of volatile thiols during consumption, affecting flavor perception (Itobe et al., 2009).
Safety And Hazards
3-Methyl-2-butanethiol is a flammable liquid and poses a danger of fire . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
3-methylbutane-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXFRNPNMTTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862826 | |
Record name | 2-Butanethiol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with repulsive, mercaptan-like odour | |
Record name | 3-Methyl-2-butanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 118.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methyl-2-butanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible with alcohol and ether | |
Record name | 3-Methyl-2-butanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.841 | |
Record name | 3-Methyl-2-butanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methyl-2-butanethiol | |
CAS RN |
2084-18-6 | |
Record name | 3-Methyl-2-butanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2084-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-butanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanethiol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanethiol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-BUTANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3PR84J0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methyl-2-butanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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